molecular formula C13H17N3O B2515039 cyclopropyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034293-47-3

cyclopropyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

Cat. No. B2515039
CAS RN: 2034293-47-3
M. Wt: 231.299
InChI Key: GBGOALLYPIGYMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone, also known as CPP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPP belongs to the class of pyrazolo[1,5-a]pyrazine derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Scientific Research Applications

Anticancer and Antimicrobial Agents

Cyclopropyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone and its derivatives have been studied for their potential as anticancer and antimicrobial agents. For example, a study synthesized novel heterocyclic compounds incorporating biologically active entities such as oxazole, pyrazoline, and pyridine, which exhibited significant anticancer activity against a cancer cell line panel at the National Cancer Institute (NCI, USA). Additionally, these compounds showed promising in vitro antibacterial and antifungal activities (Katariya, Vennapu, & Shah, 2021).

Synthesis and Biological Activities

The compound has been involved in the synthesis of various bioactive derivatives. One such study synthesized derivatives containing the pyrazole moiety, which displayed moderate antibacterial activity against Gram-positive and Gram-negative bacteria and moderate antioxidant activities (Lynda, 2021). Another research synthesized pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, which demonstrated good to excellent antimicrobial activity and higher anticancer activity than the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Chemical Reactions

The compound and its related structures have been utilized in various chemical reactions and syntheses. For instance, a study on the synthesis of cyclopropyl derivatives via pyrazoline compounds highlights the versatility and reactivity of such structures in chemical synthesis (Stoodley & Watson, 1974). Another example includes the synthesis of 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives through a regioselective 1,3-dipolar cycloaddition reaction, demonstrating the compound's utility in creating diverse chemical structures (Alizadeh, Moafi, & Zhu, 2015).

Future Directions

The future directions for this compound could involve further studies to evaluate its anti-HBV activity and to explore its potential applications in the treatment of HBV .

properties

IUPAC Name

cyclopropyl-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-13(10-3-4-10)15-5-6-16-11(8-15)7-12(14-16)9-1-2-9/h7,9-10H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGOALLYPIGYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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